molecular formula C11H19ClN4 B8024439 Restacorin

Restacorin

Cat. No.: B8024439
M. Wt: 242.75 g/mol
InChI Key: LBTUHNNCEFYFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Restacorin is a synthetic antiarrhythmic compound primarily studied for its effects on cardiac transmembrane potassium currents. It modulates ion channel activity to stabilize cardiac electrophysiology, particularly in ventricular arrhythmias. Research by Németh et al. () demonstrates that this compound (5 µM) selectively inhibits the delayed rectifier potassium current ($I{Kr}$) in dog and rabbit ventricular muscle, with minimal impact on other potassium currents such as ATP-sensitive ($I{KATP}$) and inward rectifier ($I_{K1}$) currents.

Properties

IUPAC Name

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTUHNNCEFYFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The synthesis begins with 2,6-dimethylaniline (I) , which undergoes diazotization to form the diazonium salt (II) . This intermediate is subsequently reduced to the hydrazine derivative (III) using tin(II) chloride. The final step involves condensation of (III) with N,N-dimethylcyanamide (IV) at elevated temperatures to yield B-GYKI-38233.

Diazotization of 2,6-Dimethylaniline

Diazotization typically requires nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds under controlled temperatures (0–5°C) to prevent premature decomposition of the diazonium salt. The resulting (II) is highly reactive and must be utilized immediately in subsequent steps.

Reduction to Hydrazine Derivative

Tin(II) chloride (SnCl₂) serves as the reducing agent, converting the diazonium salt (II) to 2,6-dimethylphenylhydrazine (III) . This step is carried out in acidic aqueous conditions, with careful pH monitoring to optimize yield. The hydrazine intermediate is isolated via filtration or extraction.

StepReactantsConditionsProduct
12,6-Dimethylaniline, NaNO₂, HCl0–5°C, aqueous acidic mediumDiazonium salt (II)
2Diazonium salt (II) , SnCl₂Acidic reduction, room temperatureHydrazine (III)
3Hydrazine (III) , N,N-dimethylcyanamide130°C, anhydrous conditionsB-GYKI-38233

Alternative Synthesis via Cyanogen Bromide

Reaction Pathway

A newer method employs cyanogen bromide (I) and dimethylamine (II) to synthesize dimethylcyanamide (III) , which is then condensed with 2,6-dimethylphenylhydrazine (IV) in anhydrous propanol at 110°C. This route avoids diazonium salt intermediates, potentially improving safety and scalability.

Formation of Dimethylcyanamide

Cyanogen bromide reacts exothermically with dimethylamine in a cooled reactor to prevent runaway reactions. The product, dimethylcyanamide (III) , is purified via distillation under reduced pressure.

Condensation with 2,6-Dimethylphenylhydrazine

The hydrazine (IV) and dimethylcyanamide (III) are refluxed in anhydrous propanol, with the reaction progress monitored by thin-layer chromatography (TLC). The absence of water is critical to minimizing hydrolysis of the cyanamide group.

Table 2: Reaction Conditions for Cyanogen Bromide Route

StepReactantsConditionsProduct
1Cyanogen bromide, dimethylamine0–10°C, stoichiometric ratioDimethylcyanamide (III)
2Dimethylcyanamide (III) , 2,6-dimethylphenylhydrazine110°C, anhydrous propanolB-GYKI-38233

Characterization and Pharmacological Validation

Analytical Confirmation

This compound’s structure is verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The absence of unreacted hydrazine or cyanamide byproducts is confirmed using high-performance liquid chromatography (HPLC).

Antiarrhythmic Efficacy

In animal models, this compound demonstrates dose-dependent suppression of arrhythmias induced by ischemia or electrolyte imbalance. Electrophysiological studies reveal inhibition of late sodium currents, a mechanism shared with established antiarrhythmics like ranolazine.

Toxicity Profile

Acute toxicity studies in rodents report an LD₅₀ exceeding 500 mg/kg, with no observed neurotoxicity at therapeutic doses. Chronic administration shows minimal hepatic or renal toxicity, supporting its safety for further development .

Chemical Reactions Analysis

Types of Reactions: Restacorin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The reaction conditions are optimized to achieve the desired products with high efficiency and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques such as mass spectrometry and chromatography.

Scientific Research Applications

Restacorin has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Restacorin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction is crucial for its biological and therapeutic applications .

Comparison with Similar Compounds

Restacorin vs. Flecainide

The most direct comparison available in the literature is between this compound and flecainide , a Class IC antiarrhythmic. Key findings from Németh et al. () are summarized below:

Ionic Current This compound (5 µM) Flecainide (5 µM) Significance
ATP-sensitive K$^+$ ($I_{KATP}$) No significant effect No significant effect Both compounds preserve metabolic sensitivity
Inward rectifier K$^+$ ($I_{K1}$) No significant effect No significant effect Neither alters resting membrane potential
Transient outward K$^+$ ($I_{to}$) No change Moderate decrease (~20%) Flecainide’s broader activity may increase proarrhythmic risk
Delayed rectifier K$^+$ ($I_{Kr}$) Moderate inhibition (~30%) Marked inhibition (~50%) This compound’s selectivity may reduce torsades de pointes risk

Key Takeaways :

  • Selectivity: this compound exhibits narrower ion channel targeting compared to flecainide, which non-specifically inhibits $I{to}$ and $I{Kr}$.
  • Clinical Implications : Flecainide’s stronger $I_{Kr}$ blockade correlates with higher reported incidence of torsades de pointes, whereas this compound’s moderate inhibition may offer a safer profile .

Broader Context: this compound vs. Other Antiarrhythmics

While direct comparative studies with other antiarrhythmics (e.g., amiodarone, sotalol) are absent in the provided evidence, this compound’s pharmacological profile aligns more closely with dofetilide (a selective $I_{Kr}$ blocker) than with multi-channel inhibitors like amiodarone.

Biological Activity

Restacorin, also known as GYKI-38233, is a compound that has gained attention for its significant biological activity, particularly in the fields of cardiology and neuropharmacology. This article explores its mechanisms of action, electrophysiological effects, and potential therapeutic applications based on diverse research findings.

This compound primarily functions as an antiarrhythmic agent with class Ic properties. It modulates cardiac action potentials by blocking sodium currents (INa) in isolated ventricular myocytes. This blockade results in a use-dependent effect that is enhanced at less negative holding potentials, which is crucial for its antiarrhythmic activity. Additionally, this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential neuroprotective effects beyond its cardiovascular applications.

Electrophysiological Effects

This compound has demonstrated several important electrophysiological effects:

  • Depression of V-max : It decreases the maximum rate of rise of the action potential upstroke.
  • Increased AH and HV intervals : This indicates a slowing of conduction through the atrioventricular node.
  • Prolongation of QRS duration : This effect is significant in patients with decreased left ventricular function, where it produces a moderate negative inotropic effect.

Table 1: Summary of Electrophysiological Effects

EffectDescription
V-max DepressionDecreased maximum rate of rise of action potential
AH Interval IncreaseSlowed conduction through AV node
HV Interval IncreaseProlonged conduction time
QRS Duration ProlongationIncreased duration indicative of altered conduction

Cardioprotective Properties

Research indicates that this compound has cardioprotective effects , particularly against ischemic damage. In studies involving isolated rat hearts, this compound accelerated cardiac recovery post-ischemia and provided protection against ischemic injury. This suggests it may have therapeutic implications for conditions such as myocardial ischemia and heart failure .

Case Study: Ischemic Damage Protection

In a controlled study using isolated working rat hearts, this compound was administered during simulated ischemic conditions. The results showed:

  • Faster recovery : Hearts treated with this compound exhibited quicker restoration of contractile function after ischemia.
  • Reduced infarct size : Histological analysis revealed smaller areas of necrosis compared to control groups.

Research Findings and Comparisons

This compound's unique profile sets it apart from other NMDA receptor antagonists and antiarrhythmic agents. Below is a comparative analysis highlighting its distinct features:

Table 2: Comparison with Other Compounds

Compound NameMechanism of ActionUnique Features
GYKI-52466NMDA receptor antagonistMore potent than this compound at lower doses
MemantineNMDA receptor antagonistPrimarily used for Alzheimer's disease
DextromethorphanNMDA receptor antagonistUsed mainly as a cough suppressant
KetamineNMDA receptor antagonistAnesthetic properties; rapid antidepressant effects

Q & A

Advanced Question

  • Dose-response validation : Use logarithmic dosing to identify non-linear effects and establish EC50/IC50 values .
  • Blinding and randomization : Mitigate bias in animal or clinical trials via double-blinded protocols .
  • Orthogonal assays : Confirm findings using complementary techniques (e.g., Western blot + ELISA for protein quantification) .

What strategies are recommended for conducting systematic literature reviews on this compound?

Basic Question

  • Keyword optimization : Combine terms like "this compound" + "pharmacokinetics" + "in vivo" using Boolean operators .
  • Database selection : Prioritize PubMed, Scopus, and specialized journals (e.g., Journal of Natural Products) .
  • Inclusion/exclusion criteria : Exclude studies with unverified purity (>95%) or non-peer-reviewed sources .

How can advanced statistical methods improve this compound data interpretation?

Advanced Question

  • Multivariate analysis : Use PCA (Principal Component Analysis) to identify latent variables influencing this compound’s bioactivity .
  • Machine learning : Train models on omics data (e.g., transcriptomics) to predict this compound’s targets or toxicity .
  • Bayesian inference : Quantify uncertainty in dose-response relationships, especially with limited sample sizes .

What ethical considerations apply to this compound clinical research?

Basic Question

  • Informed consent : Disclose potential risks (e.g., hepatotoxicity) in human trials, referencing preclinical data .
  • Data transparency : Share negative results to avoid publication bias .
  • Regulatory compliance : Adhere to FDA/EMA guidelines for natural product testing, including purity documentation .

How can interdisciplinary approaches enhance this compound research?

Advanced Question

  • Integrate omics technologies : Combine proteomics and metabolomics to map this compound’s metabolic pathways .
  • Computational modeling : Use molecular docking to predict this compound’s interactions with receptors (e.g., PPAR-γ) .
  • Cross-disciplinary collaboration : Partner with pharmacologists, bioinformaticians, and ethnobotanists to contextualize findings .

What are common pitfalls in this compound manuscript preparation, and how to avoid them?

Basic Question

  • Overinterpretation : Avoid claiming therapeutic applications without in vivo validation .
  • Data presentation : Use tables for raw data and figures for trends (e.g., dose-response curves) .
  • Citation rigor : Prioritize primary literature over reviews, ensuring alignment with this compound’s chemical class .

How can researchers address peer feedback on this compound studies (e.g., reproducibility concerns)?

Advanced Question

  • Methodological audits : Share detailed protocols via repositories like Protocols.io .
  • Data repositories : Deposit raw data in FAIR-compliant databases (e.g., Zenodo) .
  • Response letters : Systematically address reviewer comments with revised experiments or meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.